![molecular formula C7H7NO B055237 2,3-Dihydrofuro[2,3-c]pyridine CAS No. 117103-45-4](/img/structure/B55237.png)
2,3-Dihydrofuro[2,3-c]pyridine
Overview
Description
2,3-Dihydrofuro[2,3-c]pyridine is a chemical compound with a unique structure. It contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aromatic), and 1 Pyridine .
Synthesis Analysis
A novel protocol has been developed to prepare multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives from KOH-catalyzed reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . Another approach involves double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrofuro[2,3-c]pyridine includes a five-membered ring and a six-membered ring, forming a nine-membered ring structure. It also contains an ether (aromatic) and a Pyridine .Chemical Reactions Analysis
The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine involves base-catalyzed cascade reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .Physical And Chemical Properties Analysis
2,3-Dihydrofuro[2,3-c]pyridine is a pale yellow solid with a melting point of 66-67°C . It contains total 17 bond(s); 10 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ether(s) (aromatic), and 1 Pyridine(s) .Scientific Research Applications
Biological Evaluation and Synthesis
Functionalized 2,3-Dihydrofuro[3,2-c]coumarins (DHFCs), which are derivatives of 2,3-Dihydrofuro[2,3-c]pyridine, have been synthesized using an eco-friendly and efficient one-pot green multicomponent approach . The synthesized DHFC derivatives have shown the ability to bind human serum albumin (HSA), the most abundant serum protein, in the low micromolar ranges . This reflects the suitable absorption, distribution, metabolism, and elimination profile of the synthesized compounds, which may further be envisaged for their therapeutic usage endeavors .
Medicinal Chemistry
Fused pyridine derivatives, including 2,3-Dihydrofuro[2,3-c]pyridine, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . They also contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Antiviral and Anticancer Applications
Many drugs, especially antiviral and anticancer ones, have structural similarity with DNA bases such as adenine and guanine . This key factor explains their effectiveness. Fused pyridine derivatives, including 2,3-Dihydrofuro[2,3-c]pyridine, are part of these structures .
Furopyridines
Furopyridines, which are derivatives of 2,3-Dihydrofuro[2,3-c]pyridine, have been used in various bioactivities such as antihypertensive and antimicrobial . For instance, cicletanine, a diuretic drug bearing a furopyridine scaffold, is used in the treatment of hypertension .
Coronary Vasodilating Activity
Tetrahydrofuro[3,4-b]pyridine derivatives, which are related to 2,3-Dihydrofuro[2,3-c]pyridine, have shown coronary vasodilating activity .
Cascade Synthesis
A novel protocol has been developed to prepare multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives from KOH-catalyzed reactions . These derivatives are related to 2,3-Dihydrofuro[2,3-c]pyridine and have been synthesized in moderate to good yields .
Mechanism of Action
Target of Action
Similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have been found to interact with nicotinic receptors . They are part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . Nicotinic receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter.
Pharmacokinetics
A related compound, functionalized 2,3-dihydrofuro[3,2-c]coumarins, has been found to bind human serum albumin (hsa), the most abundant serum protein, in the low micromolar ranges . This suggests a suitable absorption, distribution, metabolism, and elimination profile for these types of compounds .
Safety and Hazards
Future Directions
The development of new methods for the synthesis of 2,3-Dihydrofuro[2,3-c]pyridine derivatives is important due to their potential therapeutic usage . The application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions are some of the future directions in this field .
properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPUQTKHWNOJSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[2,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines interesting for pharmaceutical research?
A1: Research indicates that N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines demonstrate potent activity as serotonergic ligands []. This suggests their potential as therapeutic agents targeting the serotonergic system, which plays a crucial role in various physiological processes including mood, sleep, and appetite.
Q2: How are 4-propenyl-α4-norpyridoxols synthesized, and what is their relation to 2,3-dihydrofuro[2,3-c]pyridine?
A2: 4-Propenyl-α4-norpyridoxols can be synthesized through a series of reactions, including a Claisen rearrangement of 3-O-allyl-α4-norpyridoxol derivatives []. This rearrangement leads to both ortho- and para-Claisen products. Notably, the ortho-Claisen rearrangement products can be further transformed into 2,3-dihydrofuro(2,3-c)pyridine derivatives [].
Q3: Were the synthesized 4-propenyl-α4-norpyridoxols found to have any notable biological activity?
A3: While the synthesis and transformation of these compounds are significant, the 4-propenyl-α4-norpyridoxols did not exhibit significant anticoccidial activity []. This highlights the importance of exploring structure-activity relationships within this class of compounds to identify derivatives with desired biological activities.
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